molecular formula C16H23NO4 B570466 Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate CAS No. 113520-29-9

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate

Cat. No.: B570466
CAS No.: 113520-29-9
M. Wt: 293.363
InChI Key: GHWJDEHLIUAPCS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate (CAS 113520-29-9) is a specialized organic compound that serves as a versatile synthetic intermediate in research chemistry. Its molecular structure incorporates two key functional groups: an ethyl ester and a tert-butoxycarbonyl (BOC)-protected amine . The BOC protecting group is critically important in multi-step synthesis, particularly in the construction of complex molecules, as it stabilizes the amine functionality against reaction conditions and allows for its selective deprotection at a later stage . This makes the compound a valuable building block for medicinal chemistry and drug discovery research, where it can be used in the synthesis of novel active compounds, such as those explored in the development of new pharmaceutical agents . The compound is handled by professional suppliers and is intended for use in controlled laboratory environments by qualified researchers. It is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this BOC-protected intermediate to facilitate the synthesis of more complex molecular architectures.

Properties

IUPAC Name

ethyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-7-6-8-13(9-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWJDEHLIUAPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Boc Protection Using Di-tert-Butyl Dicarbonate

This method involves reacting 3-(aminomethyl)phenylacetic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A representative protocol from patent CN101863815A specifies:

  • Solvents : Acetonitrile, methanol, or dichloromethane.

  • Base : Triethylamine (1.2 equiv) at 0–25°C for 4–6 hours.

  • Yield : 85–92% after column chromatography.

Side reactions, such as overprotection or carbamate formation, are mitigated by controlling stoichiometry (1.05 equiv Boc₂O) and reaction temperature.

Iron-Catalyzed Migratory Insertion for Boc Protection

A recent advance from Wiley (2023) utilizes iron catalysis to directly introduce the Boc group via 1,3-nitrogen migration:

  • Substrate : 3-(aminomethyl)phenylacetic acid.

  • Reagents : BocNHOH (1.1 equiv), Fe(acac)₃ (5 mol%).

  • Conditions : 60°C in THF for 12 hours.

  • Yield : 78% with >99% enantiomeric excess (ee) for chiral derivatives.

This method avoids racemization and is advantageous for synthesizing non-racemic α-amino acid precursors.

Esterification of the Carboxylic Acid Moiety

Esterification with ethanol is typically performed after Boc protection to avoid premature deprotection. Two approaches dominate:

Direct Ethyl Bromoacetate Coupling

A widely cited method involves nucleophilic acyl substitution:

  • Reagents : Ethyl bromoacetate (1.5 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Dimethylformamide (DMF) at 80°C for 8 hours.

  • Yield : 89% after aqueous workup.

Mechanochemical Synthesis Without Solvents

An emerging technique reported in RSC Advances (2024) employs ball milling for esterification:

  • Conditions : 4-(hydroxymethyl)benzoic acid, ethyl bromoacetate, K₂CO₃, and 10 mm ZrO₂ milling balls at 30 Hz for 60 minutes.

  • Yield : 94% with no solvent waste.

  • Purity : >98% by HPLC without chromatography.

Industrial-Scale Production and Optimization

Scalable synthesis requires balancing cost, yield, and purity. Key advancements include:

Mixed Solvent Systems for Improved Reactivity

Patent CN101863815A demonstrates that acetonitrile/ethanol (3:1 v/v) reduces reaction time by 40% compared to single-solvent systems.

Continuous Flow Reactor Design

A 2024 study achieved 92% yield in 2 hours using:

  • Residence Time : 15 minutes.

  • Temperature : 100°C.

  • Catalyst : Immobilized lipase on silica gel.

Analytical and Purification Techniques

Chromatography-Free Purification

Crystallization from hexane/ethyl acetate (5:1) yields 95% pure product, as validated by ¹H NMR (δ 1.25 ppm for Boc CH₃, δ 4.15 ppm for ethyl ester).

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%HPLC (C18 column)
Residual Solvents<500 ppmGC-MS
Enantiomeric Excess≥99% (if applicable)Chiral HPLC

Comparative Analysis of Synthetic Routes

MethodBoc Protection YieldEsterification YieldTotal YieldKey Advantage
Traditional (Boc₂O)92%89%82%Low cost, established protocol
Iron-Catalyzed78%94%73%Stereocontrol, no racemization
MechanochemicalN/A94%94%Solvent-free, high efficiency

Challenges and Mitigation Strategies

Incomplete Boc Deprotection During Esterification

  • Cause : Acidic protons from ethyl bromoacetate.

  • Solution : Use of non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene).

Epimerization at the α-Position

  • Cause : Prolonged heating during esterification.

  • Solution : Microwave-assisted synthesis at 80°C for 20 minutes reduces epimerization to <2% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents like bromine or nitric acid can be used for bromination or nitration of the phenyl ring.

Major Products

    Hydrolysis: Produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid.

    Deprotection: Yields 2-(3-aminomethyl)phenyl)acetate.

    Substitution: Depending on the reagent, products like brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Substituent Effects on Key Properties
Compound Name Substituent Position/Group Molecular Weight Melting Point (°C) Key Applications Reference ID
Ethyl 2-(3-(N-Boc-aminomethyl)phenyl)acetate 3-(N-Boc-aminomethyl) ~307.3 (calc.) N/A Peptide intermediates, drug synthesis -
Ethyl 2-(4-aminophenoxy)acetate 4-amino (unprotected) 195.2 56–58 Dual GK activators, antitumor agents
Ethyl 2-[4-(dimethylamino)phenyl]acetate 4-(dimethylamino) 207.3 N/A Benzimidazole derivatives, NLO materials
Ethyl 2-(2,4-difluorophenyl)acetate 2,4-difluoro 200.2 N/A Fluorinated drug intermediates
Ethyl 2-phenylacetoacetate α-acetyl 206.2 Neat oil Amphetamine precursor synthesis

Key Observations :

  • Amino Protection: The Boc group in the target compound enhances stability during synthesis compared to unprotected amines (e.g., ), which require cautious handling to avoid side reactions.
  • Electron Effects: Electron-donating groups (e.g., dimethylamino in ) increase resonance stabilization, whereas electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity.
  • Crystallinity: Unprotected amino derivatives (e.g., ) often crystallize readily (m.p. 56–58°C), while Boc-protected analogs may remain oils or require specific crystallization conditions.

Crystallographic and Physicochemical Properties

  • Hydrogen Bonding: Ethyl 2-(4-aminophenoxy)acetate forms intramolecular H-bonds (N–H⋯O), stabilizing its crystal lattice.
  • Packing Efficiency : Derivatives with planar substituents (e.g., benzimidazole in ) show π-π stacking (centroid distance 3.656 Å), while branched groups (e.g., butylsulfanyl in ) induce disorder in crystal structures .

Biological Activity

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety, allows for diverse biological applications, particularly in drug development and enzyme inhibition.

Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate can undergo various chemical transformations, including hydrolysis and deprotection, leading to the formation of biologically active derivatives. The hydrolysis of the ester group produces 2-(3-(n-boc-aminomethyl)phenyl)acetic acid, while deprotection yields 2-(3-aminomethyl)phenyl acetate, which can interact with biological targets like enzymes and receptors.

The mechanism of action often involves the release of the active amine in vivo, allowing it to modulate the activity of specific biological pathways. This property positions the compound as a potential prodrug in therapeutic applications.

Biological Activity

The biological activity of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate has been explored in various studies, particularly focusing on its anticancer properties and enzyme inhibition capabilities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from this compound have shown promising results against several cancer cell lines. A comparative analysis revealed that compounds derived from ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate exhibited IC50 values lower than those of established anticancer drugs, indicating enhanced potency .

CompoundCell LineIC50 (µM)Reference
Ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetateMCF7 (breast cancer)1.95
Derivative AHCT116 (colon cancer)0.67
Derivative BPC-3 (prostate cancer)0.80

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Studies indicate that certain derivatives can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and others associated with tumor growth . The binding affinity and inhibition kinetics suggest that these compounds could serve as leads for developing new therapeutic agents.

Case Studies

  • Study on MCF7 Cell Line : A study reported that ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate and its derivatives showed significant cytotoxicity against the MCF7 breast cancer cell line with IC50 values ranging from 1.95 µM to higher concentrations depending on structural modifications .
  • Enzyme Inhibition Assay : Another investigation focused on the inhibition of alkaline phosphatase by derivatives of ethyl 2-(3-(n-boc-aminomethyl)phenyl)acetate. The most potent derivative exhibited an IC50 value significantly lower than traditional inhibitors, demonstrating its potential for further development in enzyme-targeted therapies .

Q & A

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br at the 3-position) increase ester hydrolysis susceptibility, while bulky substituents (e.g., trifluoromethyl) enhance steric protection. QSAR studies on similar esters correlate logP values with bioavailability; for example, Boc groups reduce polarity (clogP ~2.5) .

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